molecular formula C13H9Cl2NO2 B3321384 N-(2,3-dichlorophenyl)-2-hydroxybenzamide CAS No. 13410-91-8

N-(2,3-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B3321384
CAS No.: 13410-91-8
M. Wt: 282.12 g/mol
InChI Key: VWBJONZJHGUDPA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,3-dichlorophenyl group and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2,3-dichloroaniline with salicylic acid or its derivatives. One common method is the condensation reaction between 2,3-dichloroaniline and salicylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-hydroxybenzamide has applications in chemistry, biology, and industry. It serves as a building block in the synthesis of complex organic molecules and is used in studies of enzyme inhibition and protein-ligand interactions. The compound is also used in the production of specialty chemicals and materials.

Scientific Research Applications

  • Chemistry this compound is a versatile building block for synthesizing complex organic molecules. Its structure allows for modification and incorporation into various molecular architectures, making it valuable in creating new chemical entities with tailored properties.
  • Biology This compound is useful in biological studies, particularly those focused on enzyme inhibition and protein-ligand interactions. It can bind to the active site of an enzyme, inhibiting its activity through competitive, non-competitive, or allosteric mechanisms. The exact mechanism depends on the specific enzyme or receptor involved.
  • Industry this compound is used in producing specialty chemicals and materials. Its unique chemical properties make it a valuable intermediate in synthesizing various industrial products.

Synthesis

This compound is typically synthesized through the reaction of 2,3-dichloroaniline with salicylic acid or its derivatives. A common method involves a condensation reaction between 2,3-dichloroaniline and salicylic acid chloride, using a base like pyridine or triethylamine. This reaction is usually performed under reflux conditions, and the resulting product is purified by recrystallization. Industrial production involves similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Reactions

This compound can undergo several types of chemical reactions, leading to different products depending on the specific conditions:

  • Oxidation Oxidation of this compound can yield quinone derivatives.
  • Reduction Reduction reactions can produce amine derivatives.
  • Substitution Depending on the nucleophile used, various substituted benzamides can be formed through substitution reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.

    2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group and a hydroxyl group.

Uniqueness

N-(2,3-dichlorophenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, combined with the dichlorophenyl and hydroxyl groups, makes it a versatile compound for various applications.

Biological Activity

N-(2,3-dichlorophenyl)-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with two chlorine substituents on the aromatic ring and a hydroxyl group. This unique arrangement enhances its biological activity by influencing its interaction with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity through competitive or non-competitive pathways. This inhibition is crucial in modulating biochemical pathways associated with inflammation and infection.
  • Antimicrobial Activity : It has shown effectiveness against various pathogens, including bacteria and fungi. The compound's structural characteristics allow it to disrupt microbial cell functions .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It can attenuate lipopolysaccharide-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in the inflammatory response.

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects. For instance, it has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates, showcasing submicromolar activity in various studies . Its mechanism may involve disrupting bacterial cell wall synthesis or function.

3. Neuroprotective Properties

In animal models, this compound has been explored for its neuroprotective effects. It has been shown to mitigate neurodegeneration associated with high-fat diet-induced conditions by inhibiting specific phosphorylation events related to tau proteins and neurofilament light chains .

Study 1: Anti-inflammatory Activity

A study conducted on murine models revealed that treatment with this compound significantly reduced markers of inflammation when administered prior to exposure to inflammatory stimuli. The results indicated a reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains showed that this compound exhibited potent antibacterial activity with IC50 values in the low micromolar range. This effectiveness was particularly noted against resistant strains like MRSA, highlighting its potential for therapeutic applications in treating resistant infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the dichloro substituents and hydroxyl group in enhancing biological activity. Modifications to the benzamide structure have been explored to optimize potency and selectivity against specific targets.

Modification Biological Activity IC50 (µM)
UnsubstitutedLow activity>100
MonochloroModerate activity50-100
DichloroHigh activity<10

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(12(9)15)16-13(18)8-4-1-2-7-11(8)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBJONZJHGUDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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